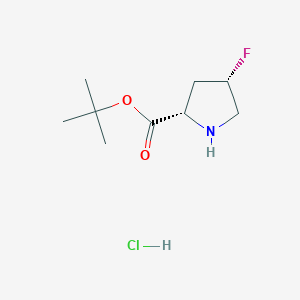
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 4-position of the pyrrolidine ring, and a hydrochloride salt form
Métodos De Preparación
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods provide a straightforward approach to synthesizing the compound with high efficiency and yield.
Análisis De Reacciones Químicas
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which can be exploited in different chemical transformations . Common reagents used in these reactions include tert-butyl hydroperoxide and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be incorporated into peptides and proteins to study their structure and function. . The unique properties of the fluorine atom and the tert-butyl group make this compound valuable for various research purposes.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the tert-butyl group contribute to the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride . These compounds share similar structural features but differ in the functional groups attached to the pyrrolidine ring. The presence of the fluorine atom in this compound imparts unique properties, such as increased hydrophobicity and reactivity, which can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C9H17ClFNO2 |
|---|---|
Peso molecular |
225.69 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-9(2,3)13-8(12)7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
REQKHLGHTZBGOW-LEUCUCNGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F.Cl |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















